3,5-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide
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Overview
Description
3,5-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes dichloro, cyano, and sulfanyl functional groups attached to a benzenecarboxamide core. Its molecular formula is C21H14Cl2N2OS, and it has a molar mass of 413.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the preparation of an intermediate compound, such as 3,5-dichlorobenzoic acid, which is then converted into its corresponding acid chloride using reagents like thionyl chloride (SOCl2).
Nucleophilic Substitution: The acid chloride reacts with 3-cyano-4-[(4-methylphenyl)sulfanyl]aniline under nucleophilic substitution conditions to form the desired benzenecarboxamide. This reaction is usually carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The dichloro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, catalytic hydrogenation
Substitution: Various nucleophiles (amines, thiols), often in the presence of a base like sodium hydroxide (NaOH)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted benzenecarboxamides
Scientific Research Applications
3,5-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in targeting specific molecular pathways involved in diseases.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 3,5-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For instance, the cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzamide
- 3,5-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzenesulfonamide
Uniqueness
Compared to similar compounds, 3,5-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyano and sulfanyl groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
3,5-dichloro-N-[3-cyano-4-(4-methylphenyl)sulfanylphenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2OS/c1-13-2-5-19(6-3-13)27-20-7-4-18(10-15(20)12-24)25-21(26)14-8-16(22)11-17(23)9-14/h2-11H,1H3,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKJIKMMDUDWSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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